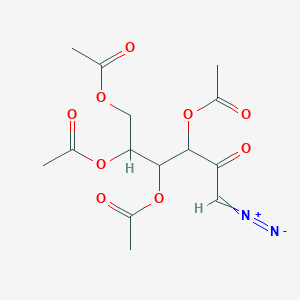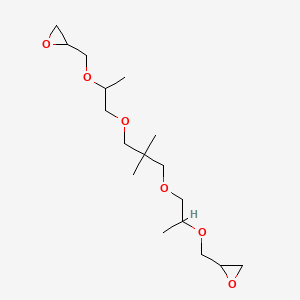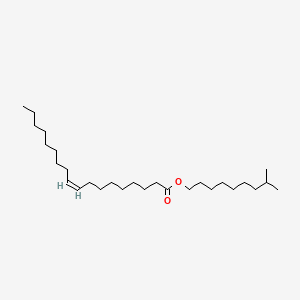
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes an aromatic ring, an ester group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the esterification of p-nitrobenzoic acid to form the ethyl ester, followed by reduction of the nitro group to an amino group. The amino group is then reacted with butylamine to form the butylamino derivative. Finally, the compound is converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. Continuous-flow systems can achieve high conversion rates and selectivity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Applications De Recherche Scientifique
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use as a local anesthetic due to its structural similarity to known anesthetics like benzocaine.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may block sodium ion channels in nerve cells, preventing the generation and conduction of nerve impulses. This action reduces pain sensation and provides temporary relief .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Lidocaine: An amide-type local anesthetic with a similar mechanism of action.
Uniqueness
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride is unique due to its specific structural features, such as the butylamino group and the combination of ester and amide functionalities.
Propriétés
Numéro CAS |
97555-45-8 |
|---|---|
Formule moléculaire |
C16H25ClN2O3 |
Poids moléculaire |
328.83 g/mol |
Nom IUPAC |
butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
Clé InChI |
VKLYBWGNFDJEGX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)







